molecular formula C28H19BrN6O2S B2360389 5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1023375-97-4

5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2360389
CAS No.: 1023375-97-4
M. Wt: 583.46
InChI Key: JWNBNGBASFWNTE-UHFFFAOYSA-N
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Description

5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex heterocyclic compound. This compound features multiple fused rings, including pyrido[1,2-a]pyrimidine, indole, and imidazo[1,2-c]quinazoline moieties. The presence of these diverse structural elements suggests potential biological activity and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic synthesis. The process may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the carbonyl groups in the pyrido[1,2-a]pyrimidine and imidazo[1,2-c]quinazoline cores, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the pyrido[1,2-a]pyrimidine core can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex heterocyclic compounds. It can be used as a building block in the development of new materials with specific electronic or photophysical properties.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfanyl and indole moieties. It may also serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.

Medicine

The compound’s potential biological activity suggests applications in medicinal chemistry. It may be investigated for its anticancer, antimicrobial, or anti-inflammatory properties, given the known activities of related heterocyclic compounds .

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its complex structure may also make it useful in materials science for the development of advanced polymers or coatings.

Mechanism of Action

The exact mechanism of action of 5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The indole and pyrido[1,2-a]pyrimidine moieties may facilitate binding to protein active sites, while the sulfanyl linkage could participate in redox reactions or form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one lies in its combination of multiple bioactive moieties within a single molecule

Properties

IUPAC Name

5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19BrN6O2S/c29-17-9-10-24-31-18(12-25(36)34(24)14-17)15-38-28-33-22-8-4-2-6-20(22)26-32-23(27(37)35(26)28)11-16-13-30-21-7-3-1-5-19(16)21/h1-10,12-14,23,30H,11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNBNGBASFWNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=O)N7C=C(C=CC7=N6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19BrN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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